![molecular formula C22H39N B8200789 4-Hexyl-4'-propyl-[1,1'-bi(cyclohexane)]-4-carbonitrile](/img/structure/B8200789.png)
4-Hexyl-4'-propyl-[1,1'-bi(cyclohexane)]-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hexyl-4’-propyl-[1,1’-bi(cyclohexane)]-4-carbonitrile is an organic compound with the molecular formula C22H39N It is a derivative of bicyclohexane, featuring hexyl and propyl substituents along with a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hexyl-4’-propyl-[1,1’-bi(cyclohexane)]-4-carbonitrile typically involves the following steps:
Formation of the Bicyclohexane Core: The initial step involves the formation of the bicyclohexane core through a Diels-Alder reaction between cyclohexene and a suitable dienophile.
Introduction of Substituents: The hexyl and propyl groups are introduced via alkylation reactions using appropriate alkyl halides under basic conditions.
Addition of the Carbonitrile Group:
Industrial Production Methods
In an industrial setting, the production of 4-Hexyl-4’-propyl-[1,1’-bi(cyclohexane)]-4-carbonitrile may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are selected to enhance reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Hexyl-4’-propyl-[1,1’-bi(cyclohexane)]-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the carbonitrile group to an amine.
Substitution: The carbonitrile group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form corresponding amides or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium cyanide or potassium cyanide in an aprotic solvent.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Amides or esters.
Scientific Research Applications
4-Hexyl-4’-propyl-[1,1’-bi(cyclohexane)]-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 4-Hexyl-4’-propyl-[1,1’-bi(cyclohexane)]-4-carbonitrile involves its interaction with specific molecular targets and pathways. The carbonitrile group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially modulating their activity. The hexyl and propyl groups contribute to the compound’s hydrophobicity, influencing its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
- 4-Hexyl-4’-vinyl-[1,1’-bi(cyclohexane)]-4-carbonitrile
- 4-Propyl-4’-vinyl-[1,1’-bi(cyclohexane)]-4-carbonitrile
- 4-Hexyl-4’-ethyl-[1,1’-bi(cyclohexane)]-4-carbonitrile
Uniqueness
4-Hexyl-4’-propyl-[1,1’-bi(cyclohexane)]-4-carbonitrile is unique due to its specific combination of substituents, which confer distinct physical and chemical properties. The presence of both hexyl and propyl groups, along with the carbonitrile functionality, makes it a versatile compound for various applications.
Properties
IUPAC Name |
1-hexyl-4-(4-propylcyclohexyl)cyclohexane-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H39N/c1-3-5-6-7-15-22(18-23)16-13-21(14-17-22)20-11-9-19(8-4-2)10-12-20/h19-21H,3-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPSLZWLFMVQUSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1(CCC(CC1)C2CCC(CC2)CCC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
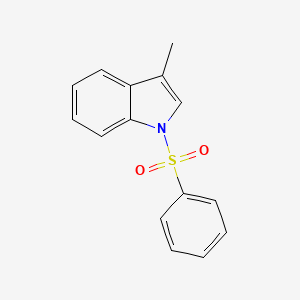
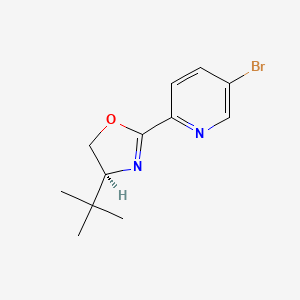
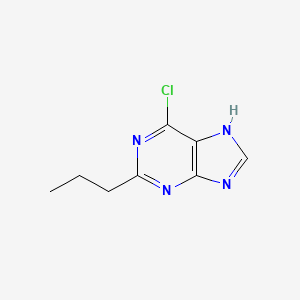

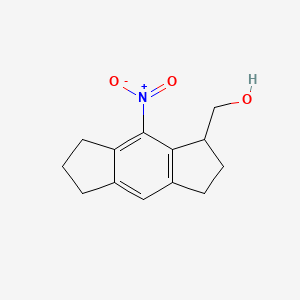
![Ethyl 3-amino-7-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B8200730.png)
![(S)-2-(Benzo[b]thiophen-2-yl)-4-isopropyl-4,5-dihydrooxazole](/img/structure/B8200736.png)

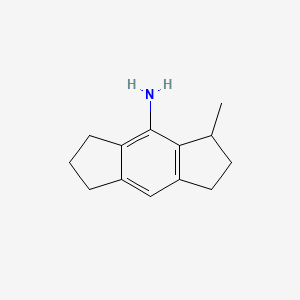
![6-Methyl-2-(((3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methyl)thio)-1H-benzo[d]imidazole](/img/structure/B8200764.png)

![3-Isopropyl-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine](/img/structure/B8200783.png)
![1-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)ethanone](/img/structure/B8200790.png)
![5,6-Dihydro-1H-cyclobuta[f]inden-4(2H)-one](/img/structure/B8200800.png)
